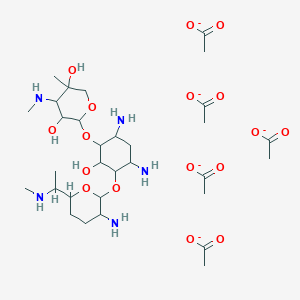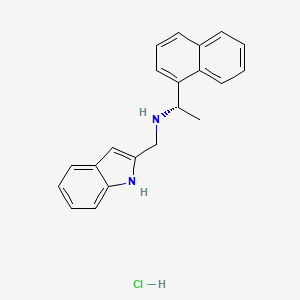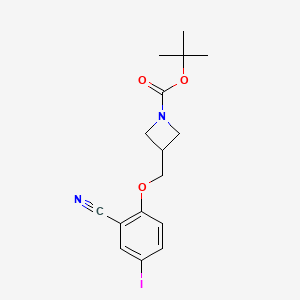
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features an azetidine ring, a cyano group, and an iodophenoxy moiety
Métodos De Preparación
The synthesis of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the azetidine ring, introduction of the cyano group, and iodination of the phenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.
Análisis De Reacciones Químicas
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The iodophenoxy moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
tert-Butyl 3-((2-cyano-4-iodophenoxy)methyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound features an oxoethyl group instead of the cyano and iodophenoxy moieties, leading to different reactivity and applications.
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine-1-carboxylate: Contains a boron-containing moiety, which imparts unique properties for use in Suzuki-Miyaura coupling reactions.
tert-Butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate: The presence of a tosyloxy group allows for different substitution reactions compared to the iodophenoxy moiety.
Propiedades
Fórmula molecular |
C16H19IN2O3 |
|---|---|
Peso molecular |
414.24 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-cyano-4-iodophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H19IN2O3/c1-16(2,3)22-15(20)19-8-11(9-19)10-21-14-5-4-13(17)6-12(14)7-18/h4-6,11H,8-10H2,1-3H3 |
Clave InChI |
QADRTZCYSVIRTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)
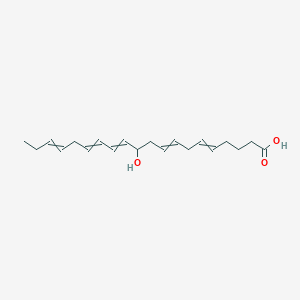
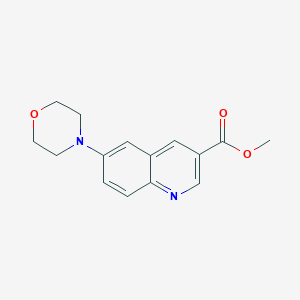
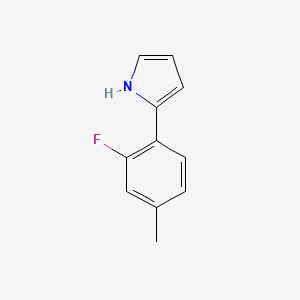
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)

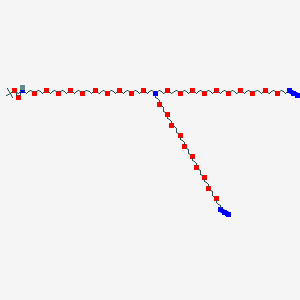


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
